Methyl 3-bromo-4-methoxybenzenesulfonate
Overview
Description
Methyl 3-bromo-4-methoxybenzenesulfonate is an organic compound with the molecular formula C8H9BrO4S. It is a derivative of benzenesulfonate, featuring a bromine atom at the 3-position and a methoxy group at the 4-position. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-methoxybenzenesulfonate can be synthesized through several methods. One common approach involves the sulfonation of 3-bromo-4-methoxybenzene followed by esterification with methanol. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the esterification step may be catalyzed by an acid like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonate group can be reduced under specific conditions to yield sulfinates or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted benzenesulfonates, aldehydes, acids, sulfinates, and sulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-4-methoxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which methyl 3-bromo-4-methoxybenzenesulfonate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of aldehydes or acids. The sulfonate group can participate in various redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a carboxylate ester instead of a sulfonate group.
Methyl 4-bromo-3-methylbenzoate: Features a methyl group at the 3-position instead of a methoxy group.
3-Bromo-4-methoxybenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonate ester.
Uniqueness
Methyl 3-bromo-4-methoxybenzenesulfonate is unique due to its combination of functional groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions sets it apart from similar compounds, offering a broader range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
methyl 3-bromo-4-methoxybenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)14(10,11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDATXPZLWBYONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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